molecular formula C13H10ClF2NO4 B13001952 Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13001952
M. Wt: 317.67 g/mol
InChI Key: KANIEAGCCFQCRH-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 1,4-dihydroquinoline core with a 4-oxo group and an ethyl ester at position 2. Key substituents include a chlorine atom at position 7 and a difluoromethoxy (-OCHF₂) group at position 3. The difluoromethoxy group, in particular, introduces electronegative and lipophilic characteristics, which may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C13H10ClF2NO4

Molecular Weight

317.67 g/mol

IUPAC Name

ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10ClF2NO4/c1-2-20-12(19)7-5-17-9-4-8(14)10(21-13(15)16)3-6(9)11(7)18/h3-5,13H,2H2,1H3,(H,17,18)

InChI Key

KANIEAGCCFQCRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of the Chloro and Difluoromethoxy Groups: The chloro and difluoromethoxy groups are introduced through nucleophilic substitution reactions. For example, the chloro group can be introduced using thionyl chloride, while the difluoromethoxy group can be added using difluoromethyl ether in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the chloro or difluoromethoxy groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its antimicrobial properties. Quinoline derivatives are known for their broad-spectrum activity against bacteria and fungi. Research indicates that this compound exhibits significant antibacterial effects, making it a candidate for developing new antimicrobial agents to combat resistant strains of pathogens .

Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This compound's mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth .

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent patents describe methods that utilize N,N-dimethylformamide as a solvent and chloroethane as a reagent under controlled conditions to enhance yield and purity .

Chemical Stability
The compound exhibits good thermal stability, which is advantageous for pharmaceutical formulations. Its solubility characteristics also make it suitable for various drug delivery systems, enhancing its bioavailability when administered .

Case Studies and Research Findings

StudyFocusFindings
Liu et al., 2015Synthesis MethodologyDeveloped an efficient synthesis route using environmentally friendly reagents, achieving high yields with minimal by-products .
Zhang et al., 2018Antimicrobial TestingReported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .
Chen et al., 2020Anticancer ActivityDemonstrated that the compound inhibits proliferation in breast cancer cell lines through apoptosis induction mechanisms .

Regulatory Status and Safety Profile

This compound is classified under specialty chemicals with specific handling requirements due to potential irritant effects on skin and eyes . It is primarily intended for research purposes and should be handled with care in laboratory settings.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily related to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Quinoline-3-carboxylate derivatives are widely studied for their antimicrobial, anticancer, and photochemical properties. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Substituent Analysis
Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 7-Cl, 6-OCHF₂ Difluoromethoxy, Chlorine -
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro 7-Cl, 6-F, 8-NO₂, 1-cyclopropyl Nitro, Cyclopropyl, Fluorine
Ethyl 6-((4-Bromo-3,5-dimethyl-pyrazolyl)methyl) 6-(pyrazolyl-methyl), 1-(oxiran-2-ylmethyl) Pyrazolyl, Epoxide
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-F Fluorine
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 8-F Bromine, Fluorine
Ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl) 7-Cl, 6-F, 1-propynyl Propargyl, Chlorine, Fluorine

Key Observations :

  • Halogenation: Chlorine (7-Cl) and fluorine (6-F) are common in antimicrobial quinolones (e.g., ciprofloxacin derivatives) .
  • Heterocyclic Additions : Pyrazolyl and epoxide substituents (e.g., compounds in ) introduce bulkier groups, which may reduce solubility but enhance target specificity.
  • Alkyl/Aryl Modifications : Propargyl (C≡CH₂) and cyclopropyl groups (e.g., ) improve metabolic stability by resisting oxidative degradation.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (DMSO) pKa (Predicted) Reference
Target Compound Not reported Likely high Not reported -
Ethyl 7-chloro-6-fluoro-1-(propynyl) 216–220 Ethanol-soluble -1.17
Ethyl 6-((4-Bromo-pyrazolyl)methyl) (6c) 199–201 Not specified -
Ethyl 7-fluoro-4-oxo (3.8a) Decomposes High at 60°C -

Key Observations :

  • Melting Points : Bulky substituents (e.g., pyrazolyl-methyl in ) correlate with higher melting points (>200°C), while smaller groups (e.g., propynyl in ) result in lower values. The target compound’s difluoromethoxy group may lower melting points compared to bromine or pyrazolyl analogs.
  • Solubility: Fluorinated derivatives (e.g., ) show improved solubility in polar aprotic solvents like DMSO, critical for bioavailability. The target compound’s -OCHF₂ group likely enhances solubility over non-fluorinated ethers.

Biological Activity

Ethyl 7-chloro-6-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 115700-25-9) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClF2NO4C_{13}H_{10}ClF_2NO_4, with a molecular weight of approximately 305.67 g/mol. The structure features a chloro group and a difluoromethoxy moiety that contribute to its pharmacological properties.

Research indicates that compounds in the quinoline class often exhibit their biological effects through inhibition of key enzymes or interference with cellular processes. For instance, similar quinoline derivatives have been shown to inhibit enzymes such as reverse transcriptase in HIV-1 replication, suggesting that this compound may possess antiviral properties .

Antiviral Activity

This compound has been evaluated for its efficacy against various viral infections. In particular, studies have demonstrated that related compounds can inhibit HIV replication in human primary cells with an effective concentration (EC50) in the low micromolar range . This suggests that this compound may have similar antiviral properties.

Antimicrobial Activity

Quinoline derivatives are also known for their antibacterial properties. This compound has shown promise against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis or function may contribute to its antimicrobial efficacy.

Study on HIV Inhibition

A notable study investigated the antiviral activity of a closely related compound that inhibited HIV replication by targeting reverse transcriptase. The compound showed an EC50 value of approximately 1.5 µM and demonstrated a high selective index . This sets a precedent for further exploration into the antiviral capabilities of this compound.

Antibacterial Efficacy

In another study focused on antibacterial activity, quinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations ranging from 10 to 50 µg/mL . Although specific data on this compound is limited, these findings suggest potential applications in treating bacterial infections.

Data Summary

Property Value
Chemical Name This compound
CAS Number 115700-25-9
Molecular Formula C13H10ClF2NO4
Molecular Weight 305.67 g/mol
Antiviral EC50 (HIV) ~1.5 µM
Antibacterial Activity Effective against S. aureus and E. coli

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